molecular formula C20H18O2S2 B14405766 S-(Diphenylmethyl) 4-methylbenzene-1-sulfonothioate CAS No. 83994-72-3

S-(Diphenylmethyl) 4-methylbenzene-1-sulfonothioate

Cat. No.: B14405766
CAS No.: 83994-72-3
M. Wt: 354.5 g/mol
InChI Key: DNJVYZQVYPUHIF-UHFFFAOYSA-N
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Description

S-(Diphenylmethyl) 4-methylbenzene-1-sulfonothioate is an organic compound with a complex structure that includes a benzene ring substituted with a diphenylmethyl group and a sulfonothioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(Diphenylmethyl) 4-methylbenzene-1-sulfonothioate typically involves the reaction of 4-methylbenzenesulfonyl chloride with diphenylmethanethiol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

S-(Diphenylmethyl) 4-methylbenzene-1-sulfonothioate can undergo various chemical reactions, including:

    Oxidation: The sulfonothioate group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

S-(Diphenylmethyl) 4-methylbenzene-1-sulfonothioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-(Diphenylmethyl) 4-methylbenzene-1-sulfonothioate involves its interaction with specific molecular targets. The sulfonothioate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The diphenylmethyl group may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of target molecules.

Comparison with Similar Compounds

Similar Compounds

    Diphenylmethane: A simpler compound with a similar diphenylmethyl group but lacking the sulfonothioate group.

    4-Methylbenzenesulfonyl Chloride: A precursor in the synthesis of S-(Diphenylmethyl) 4-methylbenzene-1-sulfonothioate.

    Benzyl Sulfonothioate: A related compound with a benzyl group instead of a diphenylmethyl group.

Uniqueness

This compound is unique due to the presence of both the diphenylmethyl and sulfonothioate groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research.

Properties

CAS No.

83994-72-3

Molecular Formula

C20H18O2S2

Molecular Weight

354.5 g/mol

IUPAC Name

1-benzhydrylsulfanylsulfonyl-4-methylbenzene

InChI

InChI=1S/C20H18O2S2/c1-16-12-14-19(15-13-16)24(21,22)23-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,20H,1H3

InChI Key

DNJVYZQVYPUHIF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)SC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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